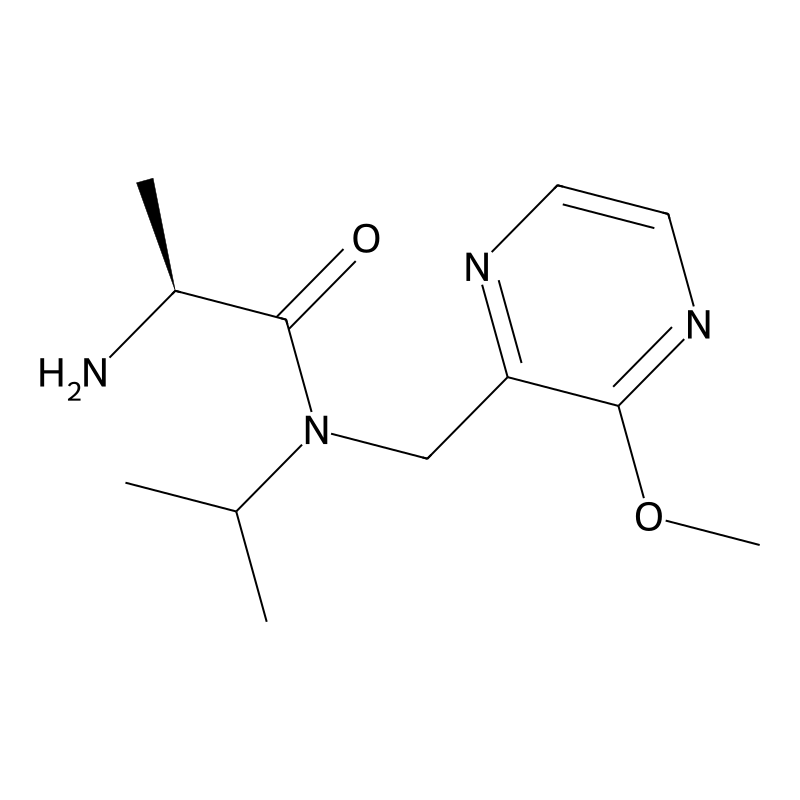

(S)-2-Amino-N-isopropyl-N-(3-methoxy-pyrazin-2-ylmethyl)-propionamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-2-Amino-N-isopropyl-N-(3-methoxy-pyrazin-2-ylmethyl)-propionamide is a chiral compound characterized by its unique stereochemistry, indicated by the (S) configuration at its chiral center. This compound has a molecular formula of CHNO and a molecular weight of 222.29 g/mol. It features an isopropyl group, a pyrazine ring, and a propionamide functional group, making it of significant interest in medicinal chemistry and biological research due to its potential pharmacological properties.

- Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids using reagents like potassium permanganate or chromium trioxide under acidic conditions.

- Reduction: The pyrazine ring can be reduced to yield dihydropyrazine derivatives using catalysts such as palladium on carbon under hydrogen gas.

- Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents using alkyl halides or acyl chlorides in the presence of bases like triethylamine.

Major Products- Oxidation Products: Aldehydes or carboxylic acids.

- Reduction Products: Dihydropyrazine derivatives.

- Substitution Products: Various substituted derivatives depending on the reagents used.

This compound has shown promise in various biological assays, particularly in its potential interactions with specific receptors or enzymes. Preliminary studies suggest that it may exhibit activities relevant to neurological and metabolic pathways, indicating its potential as a candidate for therapeutic applications. Its unique structure may confer distinct biological activities compared to other compounds, warranting further investigation into its pharmacological properties.

The synthesis of (S)-2-Amino-N-isopropyl-N-(3-methoxy-pyrazin-2-ylmethyl)-propionamide typically involves several key steps:

- Starting Materials: The synthesis begins with (S)-2-Amino-propionamide and 3-methoxy-pyrazine.

- Coupling Reaction: The core reaction involves coupling 3-methoxy-pyrazine with (S)-2-Amino-propionamide using a coupling reagent such as N,N’-Dicyclohexylcarbodiimide (DCC) and a catalyst like 4-Dimethylaminopyridine (DMAP).

- Purification: After the reaction, purification is performed using techniques like column chromatography to obtain the desired compound in high purity.

(S)-2-Amino-N-isopropyl-N-(3-methoxy-pyrazin-2-ylmethyl)-propionamide has several applications:

- Chemistry: Serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

- Biology: Investigated for enzyme inhibition and receptor binding properties.

- Medicine: Explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.

- Industry: Utilized in the development of new materials and chemical processes.

Interaction studies focus on evaluating the binding affinity of (S)-2-Amino-N-isopropyl-N-(3-methoxy-pyrazin-2-ylmethyl)-propionamide to various biological targets such as receptors and enzymes. Techniques such as surface plasmon resonance or fluorescence spectroscopy are employed to quantitatively assess these interactions. Understanding these interactions is crucial for elucidating the compound's pharmacological profile and potential therapeutic applications.

Several compounds share structural similarities with (S)-2-Amino-N-isopropyl-N-(3-methoxy-pyrazin-2-ylmethyl)-propionamide:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| (S)-2-Amino-N-isopropyl-3-methyl-N-(pyrazin-2-ylmethyl)-butyramide | CHNO | Contains a butyramide group instead of propionamide |

| 2-Amino-n-isopropylbenzamide | CHNO | Lacks the pyrazine moiety |

| (S)-N-(3-methoxy-pyrazin-2-ylmethyl)-propionamide | CHNO | Features a methoxy group on the pyrazine ring |

Uniqueness

The presence of the isopropyl group, pyrazine ring, and specific stereochemistry distinguishes (S)-2-Amino-N-isopropyl-N-(3-methoxy-pyrazin-2-ylmethyl)-propionamide from its analogs. This unique arrangement may lead to different chemical reactivity patterns and biological properties, making it an interesting candidate for further research in drug development.